molecular formula C19H23NO4S B14205675 Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 830319-65-8

Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14205675
CAS No.: 830319-65-8
M. Wt: 361.5 g/mol
InChI Key: LZVOIMJUCKTGLD-UHFFFAOYSA-N
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Description

Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- is a complex organic compound that belongs to the class of pyrrolidines Pyrrolidines are heterocyclic amines characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH₄ or NaBH₄.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in THF or NaBH₄ in methanol.

    Substitution: Halogenated reagents like bromo or chloro compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

830319-65-8

Molecular Formula

C19H23NO4S

Molecular Weight

361.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C19H23NO4S/c1-14-4-7-17(8-5-14)25(21,22)20-11-10-16(13-20)15-6-9-18(23-2)19(12-15)24-3/h4-9,12,16H,10-11,13H2,1-3H3

InChI Key

LZVOIMJUCKTGLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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